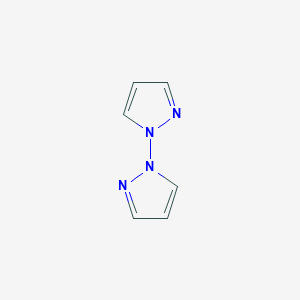

1,1'-Bipyrazole

描述

Structure

3D Structure

属性

IUPAC Name |

1-pyrazol-1-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-3-7-9(5-1)10-6-2-4-8-10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPPXKMDOHDBGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621115 | |

| Record name | 1,1'-Bipyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90499-57-3 | |

| Record name | 1,1'-Bipyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1 Bipyrazole and Its Derivatives

Strategies for Inter-Pyrazole Linkage Formation

The formation of the bond connecting the two pyrazole (B372694) rings is a critical step in the synthesis of C,C-linked bipyrazoles. Key strategies include direct C-C coupling, building the rings from acyclic precursors through cyclocondensation, and employing cycloaddition reactions.

C-C Coupling at Specific Ring Positions (e.g., 3,3'-, 4,4'-)

Modern cross-coupling reactions are powerful tools for forming C-C bonds between heterocyclic rings. However, for bipyrazoles, direct coupling can be challenging, and alternative methods that result in C-C bond formation are often employed.

An unusual thionyl chloride-promoted C-C bond formation provides a route to 4,4'-bipyrazolones. The reaction of 5-hydroxypyrazole-4-carboxylates in refluxing thionyl chloride leads to the formation of dialkyl 5,5'-dioxo-4,4'-bipyrazole-4,4'-dicarboxylates. beilstein-journals.org These dimeric products can then be converted into the corresponding 4,4'-bipyrazoles through alkaline hydrolysis and subsequent decarboxylation. beilstein-journals.org The mechanism for this dimerization is not fully understood, but it has been confirmed that it is not a simple air oxidation process. beilstein-journals.org

While direct palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are foundational for creating biaryl systems, their application to unprotected nitrogen-rich heterocycles like pyrazoles can be complicated by the presence of acidic N-H groups. nih.govrsc.org Nevertheless, these methods remain a theoretical pathway for linking pre-functionalized pyrazole units.

Cyclocondensation Reactions from Precursors

Cyclocondensation is a classical and highly effective method for constructing pyrazole rings, which can be extended to the synthesis of bipyrazoles. This approach typically involves the reaction of a precursor containing a 1,3-dicarbonyl or equivalent functionality with a hydrazine (B178648) derivative. mdpi.commdpi.comscielo.br

A common strategy for synthesizing symmetrical 3,3'-bipyrazoles involves the condensation of 1,1,2,2-tetraacylalkanes (tetraketones) with hydrazine hydrate. arkat-usa.org The tetraketone precursors are themselves prepared by the condensation of methyl ketones with diethyl oxalate. arkat-usa.org The subsequent reaction with hydrazine in refluxing ethanol (B145695) yields the 5,5'-disubstituted-3,3'-bipyrazole derivatives. arkat-usa.org

For the regioselective synthesis of unsymmetrical bipyrazoles, such as 1,4'-bipyrazoles, more elaborate precursors are required. One such method utilizes the cyclocondensation of β-dimethylaminoenones with various 1,2-dinucleophiles, including different hydrazine derivatives. scielo.br This approach allows for the controlled synthesis of novel 1,4'-bipyrazoles with specific substituents determined by the choice of hydrazine (e.g., hydrazine monohydrate, tert-butylhydrazine (B1221602) hydrochloride, phenylhydrazine (B124118) hydrochloride). scielo.br

| Bipyrazole Type | Precursor 1 | Precursor 2 | Conditions | Reference |

|---|---|---|---|---|

| 5,5'-Disubstituted-3,3'-bipyrazole | Tetraketone (e.g., 1,6-diaryl-1,2,5,6-hexane-tetrone) | Hydrazine hydrate | Refluxing ethanol | arkat-usa.org |

| 1,4'-Bipyrazole | β-Dimethylaminoenone | Hydrazine monohydrate | Not specified | scielo.br |

| Substituted 1,4'-Bipyrazole | β-Dimethylaminoenone | Phenylhydrazine hydrochloride | Not specified | scielo.br |

| N-acetylated reduced 3,4'-bipyrazole | Chalcone (B49325) derivative | Hydrazine | Acetic acid | researchgate.net |

1,3-Dipolar Cycloaddition Approaches

The 1,3-dipolar cycloaddition is a powerful, atom-economic reaction for constructing five-membered heterocyclic rings, including pyrazoles. chim.itnih.gov This reaction involves a 1,3-dipole, such as a nitrilimine or a diazo compound, reacting with a dipolarophile containing a multiple bond. chim.itfrontiersin.org This strategy is noted for its high degree of regioselectivity compared to many cyclocondensation reactions. chim.it

This methodology has been successfully applied to the synthesis of 3,3'-bipyrazole derivatives. The 1,3-dipolar cycloaddition reaction of bis-hydrazonoyl chlorides (which serve as precursors to bis-nitrilimines) with an alkyne such as methyl propiolate affords dimethyl 1,1'-diaryl-3,3'-bipyrazole-4,4'-dicarboxylates. researcher.life This approach builds both pyrazole rings simultaneously, forming the central 3,3'- C-C bond in the process. Generally, the reaction between nitrilimines and electron-poor alkynes proceeds as a normal electron-demand cycloaddition. chim.it

Azo Coupling and Cyclization for 1,3'-Bipyrazoles

A specific and efficient two-step strategy has been developed for the synthesis of 4-amino-1,3'-bipyrazoles. tu-clausthal.de This method begins with the generation of pyrazolyldiazonium salts from the corresponding 3-aminopyrazoles. tu-clausthal.de

The first key step is an azo coupling reaction between the in situ-generated pyrazolyldiazonium chloride and a compound with an active methylene (B1212753) group, such as ethyl cyanoacetate. tu-clausthal.deresearchgate.net This yields a substituted ethyl 2-cyano-2-(2-(pyrazol-3-yl)hydrazono)acetate intermediate. tu-clausthal.de The second step is an intramolecular Thorpe-Ziegler type cyclization of this hydrazone intermediate to form the second pyrazole ring, yielding the final 4-amino-[1,3'-bipyrazole] product. tu-clausthal.de This approach provides a versatile route to a range of substituted 1,3'-bipyrazoles. tu-clausthal.deresearchgate.net

N-Substitution Pathways in Bipyrazole Synthesis

For many applications, particularly in coordination chemistry and materials science, it is desirable to have substituents on the nitrogen atoms of the bipyrazole core. These N-substituted derivatives are typically prepared by the alkylation or arylation of a pre-formed NH-bipyrazole.

Regioselective Alkylation and Arylation at N1,N1' Positions

The direct N-alkylation or N-arylation of a bipyrazole can be complicated by the presence of multiple nitrogen atoms, potentially leading to a mixture of regioisomers. imist.ma The regiochemical outcome is highly dependent on the reaction conditions, including the base and solvent used. imist.maresearchgate.net

N-Arylation: A regioselective N,N'-diarylation of 5,5'-disubstituted-3,3'-bipyrazoles has been achieved using 4-fluoronitrobenzene or 2-fluoronitrobenzene. arkat-usa.orgimist.ma The reaction is carried out using potassium tert-butoxide as a base in dimethyl sulfoxide (B87167) (DMSO) at 70°C, affording the 1,1'-di(nitrophenyl) derivatives in good yields. arkat-usa.org This method has also been successfully applied to the synthesis of 1,1'-bis(4-nitrophenyl)-5,5'-diisopropyl-3,3'-bipyrazole. imist.maimist.ma

N-Alkylation: The N,N'-dibenzylation of 3,3'-bipyrazoles has been shown to proceed with high regioselectivity. imist.maresearchgate.net Treating 5,5'-diisopropyl-3,3'-bipyrazole with benzyl (B1604629) bromide using potassium tert-butoxide as the base in refluxing tetrahydrofuran (B95107) (THF) yields the 1,1'-dibenzyl-5,5'-diisopropyl-3,3'-bipyrazole as the sole product in high yield. imist.ma This contrasts with other conditions (e.g., using DMF or different bases) which often lead to mixtures of regioisomers. imist.ma Similarly, the benzylation of 4,4'-bis-1H-pyrazoles can be carried out with benzyl chloride under phase transfer conditions. jst.go.jp

The challenge of regioselectivity can also be addressed by using protecting groups. For instance, the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group can direct the arylation to specific C-H positions and also allows for regioselective N-alkylation, as the SEM group can be removed and the desired alkyl group introduced onto a specific nitrogen atom. nih.govnih.gov

| Substitution Type | Bipyrazole Core | Reagent | Base | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| N,N'-Diarylation | 5,5'-Disubstituted-3,3'-bipyrazole | 4-Fluoronitrobenzene | Potassium tert-butoxide | DMSO, 70°C | 1,1'-Di(4-nitrophenyl)-5,5'-disubstituted-3,3'-bipyrazole | arkat-usa.org |

| N,N'-Diarylation | 5,5'-Di-n-propyl-3,3'-bipyrazole | 2-Fluoronitrobenzene | Potassium tert-butoxide | DMSO, 70°C | 1,1'-(2-nitrophenyl)-5,5'-dipropyl-3,3'-bipyrazole | imist.ma |

| N,N'-Dialkylation | 5,5'-Diisopropyl-3,3'-bipyrazole | Benzyl bromide | Potassium tert-butoxide | Refluxing THF | 1,1'-Dibenzyl-5,5'-diisopropyl-3,3'-bipyrazole | imist.maresearchgate.net |

| N,N'-Dialkylation | 3,3',5,5'-Tetramethyl-4,4'-bis-1H-pyrazole | Benzyl chloride | Not specified (Phase Transfer) | Phase Transfer Conditions | 1,1'-Dibenzyl-3,3',5,5'-tetramethyl-4,4'-bispyrazole | jst.go.jp |

Formation of N-Formyl and N-Acetyl Derivatives

The introduction of N-formyl and N-acetyl groups onto the bipyrazole framework is a key functionalization step. These derivatives are often synthesized from reduced bipyrazole precursors, which are generated through the cyclocondensation of chalcones with hydrazine. nih.govnih.gov

The N-acetylation of reduced bipyrazoles can be achieved through the reaction of chalcone precursors with hydrazine in the presence of acetic acid. nih.gov This method leads to the formation of N-acetylated reduced bipyrazoles. For instance, chalcones derived from 5-aryloxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydes undergo cyclocondensation with hydrazine and acetic acid to yield the corresponding N-acetylated products. nih.gov

Similarly, N-formylated and N-acetylated reduced bipyrazoles can be produced from chalcones that are first condensed with hydrazine, followed by N-formylation using formic acid or N-acetylation with acetic anhydride (B1165640). nih.gov This sequential approach allows for the specific introduction of either an acetyl or a formyl group on the newly formed pyrazole ring. The reaction of chalcones with hydrazine first produces the reduced bipyrazole, which is then subjected to the acylating agent. nih.gov

| Derivative Type | Example Compound | Synthetic Method | Precursors |

|---|---|---|---|

| N-Acetyl | (3RS)-2-acetyl-5-(4-azidophenyl)-5'-(2-chlorophenoxy)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole] nih.gov | Cyclocondensation with hydrazine in acetic acid nih.gov | Chalcone derived from 5-(2-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde nih.gov |

| N-Formyl | (3RS)-5'-[benzyl(methyl)amino]-3'-methyl-1',5-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-carbaldehyde nih.gov | N-formylation with formic acid nih.gov | Reduced bipyrazole from chalcone and hydrazine nih.gov |

| N-Acetyl | (3RS)-2-acetyl-5'-[benzyl(methyl)amino]-5-(4-methoxyphenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole] nih.gov | N-acetylation with acetic anhydride nih.gov | Reduced bipyrazole from chalcone and hydrazine nih.gov |

Green Chemistry Principles in Bipyrazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of bipyrazoles to create more sustainable and efficient processes. Key areas of focus include the development of catalyst-free reactions and the use of alternative energy sources like ultrasonic irradiation to enhance reaction rates and yields.

Catalyst-Free Methods

Catalyst-free synthetic methods offer significant environmental benefits by eliminating the need for, often toxic or expensive, metal catalysts and simplifying product purification. Several catalyst-free approaches for bipyrazole synthesis have been developed.

One notable method is a simple, one-pot, three-component reaction between arylglyoxals, 3-methyl-1H-pyrazol-4(5H)-one, and aroylphenylhydrazone derivatives. researcher.lifetandfonline.com This reaction proceeds efficiently in ethanol, a green solvent, under neutral conditions, and the bipyrazole products can be isolated in high yields simply by filtration. researcher.lifetandfonline.com Another sustainable approach involves the reaction of spirocyclopropanyl-pyrazolone with hydrazine in DMSO to form 4,4'-bipyrazole derivatives. researchgate.net This methodology is effective under mild conditions and has been successfully adapted for both batch and continuous flow processes, demonstrating its potential for industrial scalability. researchgate.net

Furthermore, an unusual C-C bond formation leading to 1,1'-diphenyl-4,4'-bipyrazole has been reported from the reaction of β-formyl-β-nitroenamine with phenylhydrazine. clockss.org This reaction is noteworthy as it involves the simultaneous construction of a pyrazole ring and the formation of a C-C bond under neutral conditions, without requiring a strong base or other reagents. clockss.org

| Method | Reactants | Solvent/Conditions | Key Advantage |

|---|---|---|---|

| One-pot three-component reaction researcher.lifetandfonline.com | Arylglyoxals, 3-methyl-1H-pyrazol-4(5H)-one, aroylphenylhydrazone derivatives researcher.lifetandfonline.com | Ethanol, neutral conditions researcher.lifetandfonline.com | High yields, simple filtration, green solvent researcher.life |

| Reaction with Spiro-compound researchgate.net | Spirocyclopropanyl-pyrazolone, hydrazine researchgate.net | DMSO, mild conditions researchgate.net | Adaptable to batch and continuous flow researchgate.net |

| Denitrative C-C bond formation clockss.org | β-Formyl-β-nitroenamine, phenylhydrazine clockss.org | Neutral conditions clockss.org | Simultaneous pyrazole ring construction and C-C bond formation clockss.org |

Ultrasonic Irradiation Enhancements

The use of ultrasonic irradiation is a prominent green technique in organic synthesis that can significantly reduce reaction times, improve yields, and operate under milder conditions compared to conventional heating methods. mdpi.com This is achieved through acoustic cavitation, which generates localized high-pressure and high-temperature spots, enhancing mass transfer and reaction rates. mdpi.com

In the synthesis of bipyrazoles and related pyrazole derivatives, ultrasound has proven to be highly beneficial. researchgate.netnih.gov For instance, the synthesis of certain bipyrazoles under ultrasonic conditions showed marked improvements in both reaction rates and product yields when compared to silent (non-irradiated) reactions. researchgate.net One study on the synthesis of trifluoromethyl-containing pyrazoles found that using ultrasound reduced the reaction time drastically from 8-10 hours under conventional procedures to less than one hour. nih.gov

This acceleration is a common theme; another report on the synthesis of 1,3-diaryl-5-(pyrazolyl)-4,5-dihydropyrazoles noted that the ultrasonic method was superior to traditional approaches in terms of yields and reaction times, while also offering greater simplicity and safety. mdpi.com An ultrasound-assisted protocol has also been developed for a four-component reaction to produce pyrazole-centered tetrazoles, which proceeds in just 15 minutes in the absence of any solvent or catalyst. eurekaselect.com

| Synthetic Target | Conventional Method Time | Ultrasonic Method Time | Key Advantage of Ultrasound |

|---|---|---|---|

| CF3-containing pyrazoles nih.gov | 8–10 hours nih.gov | < 1 hour nih.gov | Drastic reduction in reaction time, improved yields nih.gov |

| 1,3-Diaryl-5-(pyrazolyl)-4,5-dihydropyrazoles mdpi.com | Longer reaction times mdpi.com | Shorter reaction times mdpi.com | Higher yields, simplicity, and safety mdpi.com |

| Pyrazole-centered tetrazoles eurekaselect.com | Not specified | 15 minutes eurekaselect.com | Extremely rapid, solvent- and catalyst-free eurekaselect.com |

| Bipyrazole derivatives researchgate.net | Slower rates, lower yields researchgate.net | Faster rates, higher yields researchgate.net | General improvement in reaction efficiency researchgate.net |

Coordination Chemistry of 1,1 Bipyrazole Ligands

Ligand Design and Coordination Modes

The structural features of 1,1'-bipyrazole ligands play a crucial role in dictating their coordination behavior and the resulting metal complex architectures.

Structural Features Influencing Metal Ion Coordination

This compound consists of two pyrazole (B372694) rings connected by a single bond between their N1 atoms vulcanchem.com. This linkage results in a non-planar arrangement of the two rings, with dihedral angles that can vary significantly (0° to 85°) depending on substituents and crystal packing forces vulcanchem.com. The presence of nitrogen lone pairs on the pyrazole rings makes them suitable for coordinating to metal ions vulcanchem.com. The electronic properties, such as the basicity of the nitrogen atoms, can be modulated by substituents at the pyrazole rings; electron-withdrawing groups decrease basicity, while electron-donating groups increase it, thereby influencing metal-ligand bond strength vulcanchem.com.

Multidentate Coordination Patterns (e.g., Exo-Bidentate, Exo-Monodentate)

This compound ligands can coordinate to metal centers in various modes. They can act as monodentate ligands, coordinating through a single nitrogen atom. More commonly, they exhibit bidentate coordination, where both pyrazole rings engage with metal ions. This can occur in an exo-bidentate fashion, where the two pyrazole nitrogen atoms coordinate to different metal centers, acting as a bridging ligand iucr.orgnih.gov. Alternatively, they can coordinate in an exo-monodentate manner, where one pyrazole ring coordinates to a metal, and the other remains uncoordinated or participates in secondary interactions iucr.orgmdpi.com. The specific coordination mode is influenced by the ligand's substituents and the metal's coordination preferences. For instance, 1,1'-dimethyl-4,4'-bipyrazole (Me2bpz) has been shown to coordinate in a monodentate fashion in some cobalt(II) complexes, forming discrete octahedral cations iucr.orgnih.gov. In other cases, it acts as a bitopic linker, connecting tetrahedral Co(II) ions in a zigzag chain structure iucr.orgnih.gov.

Impact of N1,N1'-Substituents on Coordination Geometry

Substituents at the N1 and N1' positions of the bipyrazole core significantly influence the ligand's conformation and, consequently, its coordination behavior and the resulting metal complex geometry. For example, the steric bulk of methyl groups in 3,3',5,5'-tetramethyl-4,4'-bipyrazole (Me4bpzH2) can affect the interplanar angle between the pyrazole rings mdpi.com. This ligand has been used to form silver(I) coordination polymers, where the Ag(I) ions are coordinated by two pyrazole nitrogen atoms from two different Me4bpzH2 ligands, leading to distorted trigonal pyramidal geometries mdpi.com. The presence of substituents can also affect the solubility and structural diversity of the resulting coordination polymers nih.govmdpi.com.

Formation of Metal Complexes and Coordination Polymers

This compound derivatives are versatile building blocks for constructing discrete metal complexes and extended coordination networks.

Transition Metal Complexes (e.g., Copper(I), Silver(I), Cobalt(II), Nickel(II), Palladium(II), Zinc(II))

This compound and its substituted analogues readily form complexes with a variety of transition metals.

Copper(I) and Copper(II): Copper complexes with pyrazole-based ligands are well-documented. For instance, copper(II) carboxylates react with pyrazole to form mono-, di-, tri-, and hexanuclear species, often involving triangular [Cu3(μ3-OH)(μ-pz)3]2+ fragments acs.org. This compound derivatives have also been used to construct copper(I) cyanide coordination polymers, exhibiting diverse structural topologies like honeycomb-like frameworks and 2D networks, with an observed odd-even dependence in structure related to the ligand's linker length acs.org. Heteroleptic copper(I) complexes with pyrazole-substituted bipyridine ligands have also been synthesized, showing luminescent properties and applications in halogen sensing rsc.orgrsc.org.

Silver(I): Silver(I) coordination polymers with 3,3',5,5'-tetramethyl-4,4'-bipyrazole (Me4bpzH2) have been synthesized, demonstrating anion-dependent structures and photoluminescence mdpi.com. These complexes often form 1D chains or more complex 3D frameworks nih.govmdpi.com. The ligand can coordinate in exo-bidentate bridging fashions with varying interpyrazole tilting angles, leading to isomeric chain arrays nih.gov.

Cobalt(II) and Nickel(II): Cobalt(II) chloride complexes with 1,1'-dimethyl-4,4'-bipyrazole (Me2bpz) have been reported, forming either zigzag chains of tetrahedral Co(II) ions linked by the bipyrazole or discrete octahedral cations with monodentate coordination iucr.orgnih.gov. These studies highlight the ligand's relatively poor coordination ability, often resulting in a 1:2 Co-pyrazole ratio iucr.orgnih.gov. Nickel(II) and cobalt(II) complexes with pyrazole-based ligands have also been synthesized, with some Ni(II) complexes exhibiting square planar geometries scholarsportal.infoniscpr.res.in. Bis(substituted-pyrazole)nickel(II) halides have been investigated as catalysts for ethylene (B1197577) dimerization and Friedel-Crafts alkylation scielo.org.za.

Palladium(II): Palladium(II) complexes with pyrazole-based ligands have been explored, including those with pincer ligands, which can form mono- and dinuclear hydroxide (B78521) complexes acs.org. Palladium(II) complexes with pyrazole-based Schiff bases have shown cytotoxic effects, with some exhibiting higher activity than cisplatin (B142131) against specific cancer cell lines nih.gov. Bis(pyrazole)-palladium(II) halide complexes have also been studied as pre-catalysts for ethylene dimerization and Friedel-Crafts alkylation scielo.org.za.

Self-Assembly into Coordination Networks

The ability of this compound ligands to act as bridging linkers facilitates their self-assembly into various coordination polymers and networks. These structures can range from 1D chains and 2D grids to complex 3D frameworks, often exhibiting porosity, specific adsorption properties, or luminescent behavior nih.govacs.orgunicam.it. The self-assembly process is highly dependent on factors such as the ligand structure, metal ion, counteranions, solvent, and temperature nih.govacs.orgunicam.itrsc.org. For instance, silver(I) sulfate (B86663) and flexible bipyrazole systems can yield coordination polymers with diverse architectures, including 2-fold interpenetrated 3D frameworks and 2D nets with helical chains, influenced by solvent and temperature nih.gov. Similarly, anion-dependent self-assembly of copper coordination polymers based on pyrazole-3,5-dicarboxylate and 1,2-di(4-pyridyl)ethylene has been observed, leading to different structural motifs based on the counteranion rsc.org.

First- and Second-Sphere Coordination Phenomena

The coordination behavior of pyrazole-based ligands can extend beyond direct metal-ligand bonding into the realm of second-sphere coordination. In studies involving cobalt(II) chloride complexes with 1,1'-dimethyl-4,4'-bipyrazole , a substituted analogue of this compound, both first- and second-sphere coordination phenomena have been observed nih.gov. In one complex, catena-poly[[dichloridocobalt(II)]-μ-(1,1'-dimethyl-4,4'-bipyrazole-κ²N²:N²')], the bipyrazole ligand acts as a bridging ligand, linking tetrahedral Co(II) ions in a zigzag chain structure nih.gov. In another complex, tetraaquabis(1,1'-dimethyl-4,4'-bipyrazole-κN²)cobalt(II) dichloride-1,1'-dimethyl-4,4'-bipyrazole-water, discrete octahedral cations of [Co(Me₂bpz)₂(H₂O)₄]²⁺ were formed, where the Me₂bpz ligands were coordinated in a monodentate fashion. Crucially, non-coordinated Me₂bpz molecules were found to act as "second-sphere ligands," connecting these cations through relatively strong O-H···N hydrogen bonding. These interactions were instrumental in generating complex, interpenetrated framework structures nih.gov.

Catalytic Applications of Bipyrazole-Metal Complexes

Metal complexes incorporating bipyrazole ligands have shown promise in various catalytic applications, leveraging the electronic and steric properties of the ligand to tune the reactivity of the metal center.

Ethylene Oligomerization and Polymerization Catalysis

Bis(pyrazole) metal complexes, particularly those of palladium and nickel, have been investigated as pre-catalysts for ethylene oligomerization and polymerization scielo.org.za. These complexes, when activated with co-catalysts such as ethylaluminum dichloride (EtAlCl₂) or methylaluminoxane (B55162) (MAO), can efficiently catalyze the dimerization and oligomerization of ethylene. Research has shown that nickel analogues of palladium complexes can be highly active polymerization catalysts, producing linear high-density polyethylene (B3416737) (LHDPE) scielo.org.za. The nature of substituents on the pyrazole rings can influence catalytic activity and product distribution; for instance, the presence of a trifluoromethyl (CF₃) group has been noted to enhance catalytic activity scielo.org.za. These catalysts can produce a range of products, from lower molecular weight olefins (e.g., C₁₂–C₁₆) to higher molecular weight species (e.g., C₁₈–C₂₀), with the specific outcome depending on reaction conditions and catalyst structure scielo.org.za.

Table 1: Ethylene Oligomerization and Polymerization Catalysis with Bis(pyrazole) Complexes

| Metal | Ligand Type | Co-catalyst | Primary Products Observed | Key Observations |

|---|

Friedel-Crafts Alkylation

Bis(pyrazole) complexes of nickel and palladium also demonstrate utility as catalysts for Friedel-Crafts alkylation reactions, often occurring concurrently with ethylene oligomerization scielo.org.za. When activated with alkylaluminum co-catalysts like EtAlCl₂, these complexes can catalyze the alkylation of aromatic solvents such as toluene (B28343) and benzene (B151609) with ethylene and butenes (formed from ethylene oligomerization). This dual functionality allows for the simultaneous production of ethylene oligomers and alkylated aromatic compounds. Notably, palladium-based bis(pyrazole) catalysts have shown a tendency to produce a higher selectivity for mono-butyltoluenes compared to nickel catalysts, which tend to yield more dibutyltoluenes scielo.org.za. This selectivity can be influenced by the specific substituents on the pyrazole rings, with electron-withdrawing groups like CF₃ potentially enhancing catalytic activity scielo.org.za.

Table 2: Friedel-Crafts Alkylation Catalysis with Bis(pyrazole) Complexes

| Metal | Ligand Type | Substrate | Alkylating Agent (from ethylene) | Products | Selectivity Notes |

|---|

General Utility in Various Chemical Transformations

Beyond ethylene oligomerization, polymerization, and Friedel-Crafts alkylation, the broader catalytic utility of this compound-metal complexes in other chemical transformations is an area of ongoing research. The ability of bipyrazole ligands to form stable complexes with various transition metals suggests potential applications in other catalytic processes where N-donor ligands are beneficial. However, the provided literature focuses primarily on the aforementioned applications, highlighting their significance in olefin transformations and electrophilic aromatic substitution reactions.

Theoretical and Computational Investigations of 1,1 Bipyrazole Systems

Tautomerism and Conformational Studies

Computational Insights into Proton Transfer and pKa Values

Computational studies have been instrumental in elucidating the intricate details of proton transfer processes within 1,1'-Bipyrazole systems and in predicting its acid-base properties, quantified by pKa values. Density Functional Theory (DFT) and other quantum chemical methods are frequently employed to map potential energy surfaces for proton migration. These calculations can identify stable protonated and deprotonated forms of the molecule and the transition states involved in proton transfer. By analyzing the energy differences between these states, researchers can infer the thermodynamic favorability of proton transfer. Furthermore, computational approaches allow for the simulation of proton transfer in various environments, such as in solution or within crystal lattices, which can significantly influence the process. The calculated pKa values, often derived from free energy calculations or by relating protonation energies to experimental pKa scales, provide a theoretical basis for understanding the molecule's behavior in acidic or basic conditions. These insights are vital for predicting the molecule's reactivity and its role in chemical reactions or biological systems.

Mechanistic Insights from Computational Modeling

Computational modeling offers a powerful lens through which to examine the mechanisms of reactions involving this compound, providing details that complement experimental observations. By simulating molecular interactions and transformations at an atomic level, these methods can unravel complex reaction pathways and quantify the rates of chemical processes.

Elucidation of Reaction Pathways and Kinetic Parameters

The application of computational chemistry, particularly DFT, has enabled the detailed mapping of reaction pathways for various transformations involving this compound. This includes identifying intermediate species, transition states, and the energy barriers associated with each step of a reaction. By calculating the activation energies for these rate-determining steps, researchers can predict the kinetic parameters, such as rate constants and reaction orders. This information is critical for understanding reaction kinetics, optimizing reaction conditions, and designing new synthetic routes. For instance, computational studies might explore the mechanisms of coordination to metal centers, nucleophilic or electrophilic attacks, or other functional group transformations of the bipyrazole core, providing a deeper understanding of its chemical reactivity.

Adsorption Behavior Modeling (e.g., Langmuir Isotherm)

Computational modeling is also utilized to investigate the adsorption behavior of this compound onto various surfaces, which is relevant in fields such as catalysis, materials science, and sensing. Techniques like DFT are employed to calculate adsorption energies and to predict the preferred binding sites and orientations of the molecule on different substrates (e.g., metal surfaces, oxides). This modeling can help in understanding the nature of the interaction, whether it is physisorption or chemisorption. Furthermore, computational approaches can be used to model adsorption isotherms, such as the Langmuir isotherm, which describes the formation of a monolayer of adsorbate on a surface at specific conditions. By calculating the binding affinity and the density of adsorption sites, theoretical models can predict the parameters of the Langmuir isotherm, offering insights into the capacity and efficiency of adsorption processes.

Supramolecular Chemistry and Non Covalent Interactions of 1,1 Bipyrazole

Hydrogen Bonding Networks

Hydrogen bonds are highly directional interactions crucial for establishing defined, stable structures in the solid state. libretexts.orglibretexts.org While 1,1'-bipyrazole itself lacks hydrogen bond donors, its pyrazolic nitrogen atoms are effective hydrogen bond acceptors. Consequently, it readily forms hydrogen-bonded networks with donor molecules or through derivatization.

The pyrazole (B372694) moiety is both a hydrogen-bond donor (N-H) and an acceptor (the sp²-hybridized N atom). nih.gov This dual capability allows pyrazole-containing compounds to self-assemble into diverse supramolecular motifs, including dimers, trimers, and extended one-dimensional chains through N-H···N hydrogen bonds. researchgate.netnih.gov In derivatives of bipyrazole where an N-H group is present, these interactions are a dominant feature in their crystal engineering. nih.gov

The nitrogen lone pairs of this compound also act as effective acceptors for hydroxyl groups (O-H). In co-crystals with protic molecules like water or alcohols, extensive O-H···N hydrogen bonding networks are observed. These interactions are critical in stabilizing crystal lattices and can direct the assembly of complex architectures. For instance, lattice water molecules have been shown to form bridges between coordination complexes containing pyrazole-based ligands, creating layered supramolecular assemblies. mdpi.com The strength of O-H···N interactions can be substantial and plays a key role in the conformation of molecules containing both hydroxyl and amino groups. mdpi.com

| Interaction Type | Donor | Acceptor | Typical D···A Distance (Å) | Typical D-H···A Angle (°) | Supramolecular Motif | Reference |

| N-H···N | Pyrazole N-H | Pyrazole N | 2.71 - 2.97 | ~169 | Dimers, Trimers, Chains | nih.govnih.gov |

| O-H···N | Water/Alcohol O-H | Pyrazole N | 2.85 - 2.95 | > 150 | Hydrated Crystals, Co-crystals | mdpi.com |

| N-H···O | Pyrazolium N-H | Picrate Oxygen | ~2.90 | > 160 | Salt Co-crystals | nih.gov |

This table presents typical geometric parameters for hydrogen bonds involving pyrazole moieties, derived from crystallographic data of related compounds.

Beyond classical hydrogen bonds, weaker C-H···X interactions play a significant and often underestimated role in the crystal packing of pyrazole-containing structures. iucr.org The C-H bonds of the pyrazole and any associated substituent groups can act as weak hydrogen bond donors, interacting with a range of acceptors (X), including nitrogen and oxygen atoms, chloride ions, or the electron-rich face of an aromatic ring (π-arene).

In the crystal structure of a pyrazole-pyrazolium salt, weak C-H···O interactions have been observed to link adjacent hydrogen-bonded chains, contributing to the formation of a robust three-dimensional network. nih.govnih.gov Similarly, C-H···N contacts are noted in the crystal packing of substituted pyrazoles. iucr.org Furthermore, C-H···π interactions, where a C-H bond points towards the face of a pyrazole or other aromatic ring, are instrumental in organizing molecules in the solid state, often helping to form layered architectures. mdpi.com In some bispyrazole-based molecular cages, C-H···π and C-Cl···π interactions are crucial for trapping guest molecules like chloroform (B151607) within the host's cavity. nih.gov

| Interaction Type | Donor | Acceptor (X) | Typical H···X/π Distance (Å) | Significance in Crystal Packing | Reference |

| C-H···O | Pyrazole C-H | Carbonyl/Nitro O | ~2.5 | Links primary H-bonded chains | nih.gov |

| C-H···N | Methyl C-H | Pyrazole N | ~2.6 | In-plane molecular linking | iucr.org |

| C-H···Cl | Coordinated Water C-H | Chloride Ion | 2.05 - 2.08 | Stabilizes layered assemblies | mdpi.com |

| C-H···π | Pyrazole C-H | Pyrazole/Phenyl Ring | 2.5 - 3.4 | Formation of layered structures | mdpi.comnih.gov |

This table summarizes various C-H···X interactions observed in the crystal structures of pyrazole-containing compounds.

Aromatic and Other Weak Intermolecular Forces

The aromatic nature of the pyrazole rings in this compound gives rise to several weak intermolecular forces that are vital for understanding its supramolecular chemistry.

A lone pair-π (lp-π) interaction is a stabilizing force that occurs between an atom with a lone pair of electrons (a Lewis base) and an electron-deficient π-system. nih.gov The nitrogen atoms of the this compound rings possess lone pairs of electrons that can participate in such interactions. researchgate.netrsc.org The lone pair can interact favorably with the π-cloud of a nearby aromatic ring, including another pyrazole ring. This type of interaction is composed of electrostatic, dispersion, and polarization components and contributes to the cohesion of molecules in the solid state. rsc.org The propensity of a system to form these contacts is related to the electrostatic potential of the participating molecules. nih.gov Studies on related heterocyclic systems like s-tetrazine confirm their ability to engage in significant lone pair-π interactions. unifi.it

Design of Supramolecular Architectures

The strategic design of supramolecular architectures using this compound and its derivatives leverages the ligand's versatile coordination capabilities and its propensity to engage in a variety of non-covalent interactions. These interactions, including hydrogen bonding and π-π stacking, in concert with factors like metal ion geometry and the influence of counter-anions, allow for the construction of complex and diverse multidimensional structures. Researchers can modulate reaction conditions to direct the self-assembly process towards specific network topologies, including chiral frameworks, interpenetrating networks, and helical chains with controlled dimensionality.

Spontaneous Chiral Resolution in Coordination Networks

Spontaneous chiral resolution, the crystallization of a racemic mixture into an assemblage of homochiral crystals without an external chiral influence, is a significant phenomenon in supramolecular chemistry. Coordination networks based on bipyrazole ligands have demonstrated this ability, assembling from achiral building blocks into chiral structures.

A notable example involves a series of silver(I) coordination polymers constructed with a bipyrazole ligand and various aliphatic dicarboxylates. acs.org One such complex, formulated as [Ag₂(bpz)₄(mal)·7H₂O]n, crystallizes from achiral precursors into a pair of enantiomerically pure, three-dimensional networks. acs.org Single-crystal X-ray diffraction confirmed that individual crystals belong to either the chiral tetragonal space group P4₁2₁2 or P4₃2₁2, indicating a spontaneous separation of left- and right-handed structures during crystallization. acs.org The resulting framework possesses a chiral SrSi₂ topology that is triply interpenetrated. acs.org This process underscores the capacity of the bipyrazole ligand system, in conjunction with specific metal centers and co-ligands, to direct the formation of complex, homochiral materials from simple, achiral components. acs.orgresearchgate.net

Modulation of Topologies in Self-Assembled Systems

The final topology of supramolecular architectures involving this compound can be precisely controlled by modifying the chemical environment. Factors such as the choice of metal ion, the nature of the counter-anion, and the geometric properties of ancillary ligands play a crucial role in directing the self-assembly process.

Anion-Dependent Modulation: The influence of the counter-anion is clearly demonstrated in two silver(I) coordination polymers synthesized with 3,3′,5,5′-tetramethyl-4,4′-bipyrazole (Me₄bpzH₂). mdpi.com

When using the trifluoroacetate (B77799) anion (CF₃CO₂⁻), the resulting complex, [Ag(CF₃CO₂)(Me₄bpzH₂)], forms a one-dimensional zig-zag chain. mdpi.com

In contrast, when the trifluoromethanesulfonate (B1224126) anion (CF₃SO₃⁻) is used, the complex [Ag(CF₃SO₃)(Me₄bpzH₂)] adopts a linear one-dimensional configuration. mdpi.com This structural divergence is attributed to the different coordination modes of the anions and their influence on the dihedral angle between the pyrazole rings of the ligand. mdpi.com

Co-Ligand Modulation: The structure of co-ligands, such as dicarboxylates, can also dictate the final network topology. In a series of silver(I)-bipyrazole complexes, varying the length of the alkyl chain in the dicarboxylate co-ligand resulted in a range of distinct architectures. acs.org This systematic modification allowed for the modulation of the resulting frameworks from two-dimensional (2D) layers to complex three-dimensional (3D) networks. acs.org For instance, shorter dicarboxylates favored the formation of 2D layers with hcb (honeycomb) or fes (FeS) topologies, while longer linkers facilitated the assembly of 3D networks with SrSi₂ (chiral) or dia-f (diamondoid) topologies. acs.org This demonstrates a powerful strategy for tuning the structural outcome by a rational choice of secondary building blocks. acs.org The templating effect of anions has also been recognized as a guiding factor in the formation of interpenetrating networks. mdpi.com

Formation of Helical Chains and Interpenetrated Frameworks

The conformational flexibility and defined coordination vectors of this compound make it an excellent candidate for constructing intricate supramolecular motifs like helical chains and interpenetrated frameworks.

Helical Chains: Helicity is a fundamental form of chirality. Coordination polymers incorporating bipyrazole and its analogues can form helical structures, often through spontaneous resolution of achiral components. For example, metal-organic frameworks can be constructed by bridging helical chain secondary building units with appropriate ligands. osti.govelsevierpure.com In some cases, the combination of metal-ligand coordination chemistry and weaker non-covalent interactions, such as C–H···Cl hydrogen bonds and π–π interactions, can lead to the formation of one-dimensional homochiral helical polymeric chains. These interactions can create helical channels within the crystal structure. From a single batch of such a reaction, it is possible to identify both right-handed (P) and left-handed (M) helices, representing a racemic mixture of chiral crystals.

Interpenetrated Frameworks: Interpenetration, where two or more independent networks are entangled, is a common feature in coordination polymers built from long bridging ligands like this compound. This phenomenon often arises to fill the void space that would otherwise be present in a single network. The degree of interpenetration can be controlled by the synthetic conditions and the choice of ancillary ligands.

Several silver(I)-bipyrazole-dicarboxylate systems exhibit interpenetration. acs.org

3-fold Interpenetration: A complex with malonate as the co-ligand forms a 3D chiral SrSi₂ network that is 3-fold interpenetrated. acs.org Similarly, complexes using glutarate, adipate (B1204190), or suberate (B1241622) as co-ligands assemble into 2D layers that feature 3-fold parallel interpenetration. acs.org

2-fold Interpenetration: When succinate (B1194679) is used as the co-ligand, it results in a 3D 2-fold interpenetrated network with a diamondoid-like (dia-f) topology. acs.org

The formation of these complex, entangled architectures highlights the ability of the bipyrazole ligand to act as a robust and predictable connector for building higher-order supramolecular structures. acs.org

Supramolecular Assembly in Different Dimensions (Zero, One, and Two)

The dimensionality of supramolecular assemblies incorporating this compound can be tailored, leading to structures ranging from discrete, zero-dimensional (0D) clusters to one-dimensional (1D) chains and two-dimensional (2D) layers. nih.gov This control is typically achieved by manipulating the coordination preferences of the metal center and the stoichiometry of the components.

Zero-Dimensional (0D) Assemblies: These are discrete molecular entities or finite clusters. Biomolecules with multiple coordination sites, for instance, can form 0D metal complexes. nih.gov In systems with pyrazole-modified monomers, π-π stacking interactions can drive the formation of discrete supramolecular aggregates in solution, which can be considered 0D assemblies before polymerization.

One-Dimensional (1D) Assemblies: These are polymeric chains that extend in a single direction. The previously mentioned silver(I) complexes with 3,3′,5,5′-tetramethyl-4,4′-bipyrazole form well-defined 1D chains. mdpi.com The specific geometry of these chains, whether linear or zig-zag, is dictated by the coordinating anion. mdpi.com Helical structures, by their nature, also represent a form of 1D assembly. osti.govelsevierpure.com The rational design of ligands with distinct binding domains can facilitate the self-assembly of unique 1D coordination polymers. rsc.org

Two-Dimensional (2D) Assemblies: These structures consist of layers or sheets that extend in two directions. Several of the silver(I)-bipyrazole-dicarboxylate frameworks form 2D layers. acs.org For example, using glutarate or adipate as co-ligands leads to 2D networks with a 6³-hcb (honeycomb) topology. acs.org The use of suberate as a co-ligand results in 2D layers with a 4·8²-fes topology. acs.org These layers are often further organized through parallel interpenetration to form stable 3D supramolecular structures. acs.org

Advanced Characterization Techniques in 1,1 Bipyrazole Research

Spectroscopic Analysis

Spectroscopic methods are crucial for elucidating the molecular structure, electronic properties, and vibrational characteristics of chemical compounds. For 1,1'-Bipyrazole, these techniques would provide detailed information about its bonding, functional groups, and electronic transitions.

NMR spectroscopy is a cornerstone for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁵N NMR would provide detailed information about the arrangement of hydrogen, carbon, and nitrogen atoms, respectively, and their electronic environments.

¹H NMR: This technique would reveal the different types of protons present in the molecule, their chemical shifts, and coupling patterns, which are indicative of their neighboring protons. For pyrazole (B372694) derivatives, characteristic signals for ring protons and any substituent protons would be observed researchgate.netnih.govderpharmachemica.comnih.gov.

¹³C NMR: ¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the bipyrazole rings and any attached substituents would be observed, aiding in structural confirmation researchgate.netnih.govderpharmachemica.comnih.govacs.orgamazon.com.

¹⁵N NMR: While less common due to the low natural abundance and quadrupolar nature of ¹⁵N, this technique can be invaluable for directly probing the nitrogen atoms within the pyrazole rings, offering insights into their electronic environments and connectivity. Studies on pyrazole derivatives have utilized ¹⁵N NMR, sometimes in conjunction with ¹³C NMR, to confirm structural assignments nih.govacs.orgrsc.org.

Infrared (IR) Spectroscopy: IR spectroscopy detects vibrations that result in a change in the molecule's dipole moment. For this compound, characteristic absorption bands would be expected for C-H stretching, C=N stretching, C=C stretching within the aromatic rings, and ring breathing modes nih.govderpharmachemica.comresearchgate.netbohrium.comresearchgate.net. The specific frequencies and intensities of these bands would be diagnostic of the bipyrazole structure.

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. It often complements IR spectroscopy by providing signals for vibrations that are IR-inactive or weak. For pyrazole-based compounds, Raman spectroscopy has been used to assign vibrational modes, including ring stretching and bending vibrations nih.govresearchgate.netresearchgate.net.

Electronic spectroscopy investigates the transitions of electrons between molecular orbitals, typically involving UV and visible light.

UV-Vis Absorption Spectroscopy: This technique measures the absorption of UV and visible light as a function of wavelength. For this compound, UV-Vis spectra would likely show absorption bands corresponding to π → π* and n → π* electronic transitions, characteristic of conjugated π systems and the presence of heteroatoms with lone pairs researchgate.netbeilstein-journals.orgresearchgate.netvscht.czjascoinc.com. The position and intensity of these absorption maxima (λmax) provide information about the electronic structure and conjugation within the molecule.

Photoluminescence (PL) Spectroscopy: PL spectroscopy measures the emission of light from a sample after excitation. If this compound exhibits fluorescence or phosphorescence, PL spectroscopy would reveal its emission profile, including emission maxima and quantum yield. While specific PL data for this compound are not detailed in the provided snippets, related studies on bipyrazoles or similar nitrogen-containing heterocycles might exhibit luminescence properties beilstein-journals.orgresearchgate.net.

Crystallographic Studies

Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in a molecule and how these molecules pack in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular geometry, including bond lengths, bond angles, and torsion angles, as well as the arrangement of molecules in a crystal lattice.

Powder X-ray Diffraction (PXRD) is used to characterize crystalline materials in bulk form. It provides a "fingerprint" of the material, useful for phase identification, assessing crystallinity, and detecting polymorphism.

PXRD is essential for confirming the bulk purity and crystalline nature of synthesized this compound, especially when single crystals suitable for X-ray diffraction are difficult to obtain ntu.edu.sgwashington.eduacs.org. Comparing the experimental PXRD pattern to a reference pattern or calculated pattern from single-crystal data can confirm the identity and phase of the bulk material ntu.edu.sgwashington.edu.

Specific Academic Applications of 1,1 Bipyrazole Compounds Beyond Coordination Catalysis

Applications in Material Science

The unique structural and electronic properties of 1,1'-bipyrazole derivatives lend themselves to the development of advanced materials with tailored functionalities.

Research has demonstrated that this compound derivatives can be incorporated into materials to impart novel optical and electrical characteristics. For instance, silver(I) complexes formed with this compound derivatives have shown luminescent properties. One such complex, [Ag(CF₃COO)(Me₄bpzH₂)], exhibits photoluminescence at 400 nm with a quantum yield of 0.32, and its emission characteristics are dependent on the associated anion, suggesting potential for sensor applications vulcanchem.com. Similarly, other silver(I)-bipyrazole coordination polymers display yellow emission around 500 nm upon excitation at 360 nm mdpi.com.

Beyond luminescence, the integration of bipyrazole moieties into polymer structures can enhance electrical conductivity. Studies have explored the use of 3,3',5,5'-tetramethyl-4,4'-bipyrazole as a building block for conductive polymers, yielding materials with significantly improved electrical conductivity compared to traditional polymers. For example, a bipyrazole-based polymer demonstrated a conductivity of 0.15 S/cm, a notable increase from the 0.01 S/cm typically observed in conventional polymers .

The inherent stability of the pyrazole (B372694) ring, and by extension the bipyrazole structure, contributes to the thermal resilience of materials derived from these compounds. Polymers incorporating bipyrazole units have shown enhanced thermal stability. For instance, polymers synthesized using 3,3',5,5'-tetramethyl-4,4'-bipyrazole as a component exhibit decomposition temperatures around 250 °C, surpassing the 200 °C stability of some traditional polymers . Furthermore, aromatic polyamides and polyimides containing pyrazole rings with amino and cyano functional groups have demonstrated high thermal stability, with 5% weight loss temperatures (Td5%) ranging from approximately 420 °C for polyamides to 465-481 °C for polyimides tandfonline.com. Silver(I) coordination polymers featuring 1,1,2,2-tetra(pyrazol-1-yl)ethane ligands have also shown stability up to 230 °C in both inert and oxidative atmospheres mdpi.com. These findings underscore the potential of bipyrazole structures in the development of high-performance, heat-resistant polymeric materials.

Research in Chemical Sensing and Molecular Recognition

This compound derivatives and related pyrazole compounds are extensively investigated for their capabilities as chemosensors, particularly for the detection of metal ions and anions. These sensors leverage changes in optical properties, such as color or fluorescence, upon binding to specific analytes.

Pyrazole-based compounds have demonstrated sensitivity and selectivity towards various metal ions. For example, sensor compounds have shown detection limits for Cu²⁺ ions between 0.011 and 0.103 mg/L and for Zn²⁺ ions between 0.002 and 0.135 mg/L, often exhibiting good selectivity over other common cations researchgate.net. An azomethine-pyrazole derivative was developed as a colorimetric chemodosimeter for Cu²⁺, achieving a low limit of detection of 1.6 μM with high selectivity nih.gov. Another pyridine-pyrazole based chemosensor selectively recognized Al³⁺ ions using both colorimetric and fluorescent techniques nih.gov. The design of these sensors often involves linking a pyrazole moiety, which acts as a binding site, to a signaling unit (e.g., a fluorophore) nih.govacs.org.

| Sensor Compound (Derivative) | Target Ion | Detection Method | Limit of Detection (LOD) | Selectivity | Reference |

| C1, C2, C3 | Zn²⁺ | Fluorescence | 0.002–0.135 mg/L | Good | researchgate.net |

| C1, C2, C3 | Cu²⁺ | Fluorescence | 0.011–0.103 mg/L | Good | researchgate.net |

| Azomethine-pyrazole derivative 1 | Cu²⁺ | Colorimetric | 1.6 μM | High | nih.gov |

| Pyridine-pyrazole chemosensor 17 | Al³⁺ | Colorimetric/Fluorescent | Not Specified | High | nih.gov |

Investigations as Corrosion Inhibitors

This compound derivatives have proven to be effective corrosion inhibitors for various metals, particularly steel and copper, in aggressive acidic environments such as hydrochloric acid (HCl) solutions niscpr.res.inrsc.orgingentaconnect.comelectrochemsci.orgemerald.comresearcher.liferesearchgate.netnih.govacs.orgacs.orgresearchgate.netiapchem.orgacs.org. These compounds function primarily by adsorbing onto the metal surface, forming a protective film that hinders the electrochemical processes leading to corrosion niscpr.res.inrsc.orgelectrochemsci.orgemerald.comresearcher.liferesearchgate.netnih.govacs.orgacs.orgresearchgate.netiapchem.orgacs.org. The adsorption behavior often follows established isotherms, such as the Langmuir or Frumkin models, indicating a strong interaction between the inhibitor molecules and the metal surface niscpr.res.inrsc.orgingentaconnect.comelectrochemsci.orgemerald.comresearchgate.netnih.govacs.orgiapchem.org.

These inhibitors typically act as mixed-type agents, suppressing both the anodic dissolution of the metal and the cathodic reduction reactions rsc.orgresearchgate.netacs.orgresearchgate.net. The efficiency of inhibition is concentration-dependent, with high protection rates often achieved at relatively low concentrations, typically around 10⁻³ M niscpr.res.inrsc.orgresearcher.liferesearchgate.netnih.govacs.org. For instance, various bipyrazole derivatives have demonstrated inhibition efficiencies exceeding 90%, with specific compounds like 2PzH and 2PzMe reaching up to 95.9% rsc.orgresearcher.life. The presence of electron-rich heteroatoms (nitrogen) and π-electron systems within the bipyrazole structure facilitates strong adsorption onto the metal surface acs.org.

常见问题

Basic: What are the key synthetic methodologies for preparing 1,1'-Bipyrazole derivatives, and how do reaction conditions influence product yield?

Answer:

this compound derivatives are typically synthesized via cyclocondensation of bis-hydrazonoyl chlorides with acetylene derivatives (e.g., methyl propiolate) in solvents like benzene or DMF under reflux. Microwave-assisted methods significantly improve reaction efficiency (e.g., 96% yield for 1,1'-bis(2-nitrophenyl)-5,5'-di(2-dimethylpropyl)-3,3'-bipyrazole under microwave vs. 72% via classical heating) by reducing reaction time and enhancing regioselectivity . Key parameters include:

- Catalyst/base : Triethylamine or potassium tert-butoxide.

- Substituent compatibility : Electron-withdrawing groups (e.g., nitro) on aryl rings require harsher conditions (e.g., DMSO at 70°C).

- Purification : Recrystallization from DMF or methanol yields high-purity products (confirmed by HRMS, NMR, and elemental analysis) .

Basic: How do substituents at the 3,3' and 5,5' positions affect the molecular geometry of bipyrazole derivatives?

Answer:

- R1 (3,3' substituents) : Minimal impact on core geometry. For example, replacing hydrogen with isopropyl groups causes <0.02 Å variation in bond lengths .

- R2 (5,5' substituents) : Bulky groups (e.g., diisopropyl) increase torsional angles (up to 15° deviation from planarity) and reduce crystal symmetry (e.g., triclinic vs. tetragonal systems) .

- Experimental vs. DFT data : Bond distances (C-N: 1.33–1.37 Å) and angles (N-N-C: 105–110°) show high correlation (R² > 0.985) with B3LYP/6-311++G(d,p) calculations, except in sterically crowded systems (R² = 0.786–0.801 due to crystal packing forces) .

Advanced: What computational strategies are employed to analyze the electronic properties of this compound derivatives?

Answer:

- Wavefunction analysis : Multiwfn software calculates electrostatic potential (ESP) surfaces and electron localization functions (ELF), identifying nucleophilic regions (e.g., nitro group oxygen: ESP ≈ −45 kcal/mol) .

- DFT studies : Geometries optimized at B3LYP/6-31G(d,p) reveal HOMO-LUMO gaps (~4.5 eV for nitro derivatives), correlating with UV-Vis absorption maxima (λ = 320–350 nm) .

- Charge distribution : Natural Bond Orbital (NBO) analysis shows delocalization in the bipyrazole ring (Wiberg bond index: 1.25–1.30 for C-N bonds) .

Advanced: How does crystal packing influence the solid-state properties of this compound derivatives?

Answer:

- Symmetry vs. substituents : Bulky R2 groups (e.g., diphenyl) reduce crystal symmetry (monoclinic → triclinic) and density (1.45 g/cm³ → 1.32 g/cm³) by increasing intermolecular spacing .

- Hydrogen bonding : N-H···O interactions (2.8–3.0 Å) stabilize nitro-substituted derivatives, enhancing thermal stability (decomposition >250°C) .

- Packing motifs : Herringbone arrangements in nitro derivatives improve π-π stacking (interplanar distance: 3.5 Å), critical for charge-transfer applications .

Advanced: How can researchers resolve contradictions between experimental and computational data in bipyrazole systems?

Answer:

- Crystal vs. gas-phase distortions : Discrepancies in bond angles (e.g., 5° deviation in compound 5) arise from lattice constraints, detectable via Hirshfeld surface analysis .

- Method validation : Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) and basis sets (6-31G vs. DNP) to assess robustness .

- Error mitigation : Use high-resolution XRD (Mo-Kα radiation, 0.8 Å resolution) and refine anisotropic displacement parameters for heavy atoms .

Advanced: What design principles optimize this compound derivatives for high-energy materials?

Answer:

- Nitro functionalization : Introducing tetranitro groups (e.g., TNBP) increases density (1.93 g/cm³) and detonation velocity (8,950 m/s) while maintaining stability (impact sensitivity >30 J) .

- Salt formation : Dianionic potassium salts (e.g., K2TNBP) improve oxygen balance (+12.5%) and specific impulse (280 s) for propulsion applications .

- Thermal analysis : DSC profiles (peak decomposition at 280°C) and vacuum stability tests (gas evolution <2 mL/g) ensure compatibility with polymer binders .

Basic: What spectroscopic techniques are critical for characterizing bipyrazole derivatives?

Answer:

- FT-IR : Identifies functional groups (C=O: 1730 cm⁻¹; N-H: 3140 cm⁻¹) .

- NMR : ¹H signals at δ 7.5–8.0 ppm (aromatic protons) and ¹³C peaks at 140–160 ppm (pyrazole carbons) confirm regiochemistry .

- XPS : N 1s binding energy (399–401 eV) differentiates amine vs. nitro groups .

Advanced: How can substituent effects guide the design of bipyrazole-based catalysts?

Answer:

- Electron-donating groups : Hydroxyethyl substituents enhance metal coordination (e.g., Cu(II) complexes with ΔG‡ = 45 kJ/mol for catalytic oxidation) .

- Steric tuning : Isopropyl groups at R2 improve enantioselectivity (up to 90% ee) in asymmetric catalysis by shielding active sites .

- DFT-guided design : Fukui indices predict reactive sites for functionalization (e.g., f⁺ = 0.12 at C4 for electrophilic substitution) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。